molecular formula C14H17Cl2NO2 B5667447 1-[(2,4-dichlorophenoxy)acetyl]azepane

1-[(2,4-dichlorophenoxy)acetyl]azepane

Cat. No. B5667447
M. Wt: 302.2 g/mol
InChI Key: ZBAQSIOUHPHOPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including cyclization, acetylation, and functional group transformations. For instance, the synthesis of conformationally-restricted 1,3-dioxanes with axially-oriented phenyl moiety illustrates a related approach through intramolecular transacetalization reactions (Asare-Nkansah & Wünsch, 2016). This example underscores the complexity and precision required in synthesizing structurally specific compounds.

Molecular Structure AnalysisThe molecular structure of organic compounds is crucial in determining their chemical behavior and interactions. Studies on the crystal structures of derivatives, such as butyrate and 1,3-dioxane derivatives, provide insight into the spatial arrangement of atoms within a molecule and how this influences its properties (Jebas et al., 2013). Such analyses are essential for understanding the potential reactivity and applications of a compound like "1-[(2,4-dichlorophenoxy)acetyl]azepane."

Chemical Reactions and Properties

The chemical reactivity of a compound is defined by its functional groups and molecular structure. The study of reactions involving 1,4-dioxa-2-silacyclohexanes with acetyl chloride, leading to the formation of various silanes and siloxanes, demonstrates the type of chemical transformations that similar compounds may undergo (Zhdanov et al., 1998). Understanding these reactions is fundamental in predicting the behavior of "1-[(2,4-dichlorophenoxy)acetyl]azepane" under different chemical conditions.

properties

IUPAC Name

1-(azepan-1-yl)-2-(2,4-dichlorophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2/c15-11-5-6-13(12(16)9-11)19-10-14(18)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAQSIOUHPHOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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